methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Physicochemical profiling Lead identification Medicinal chemistry

Methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 2641339-56-0) is a fluorinated pyrazole-carboxylate ester with molecular formula C₇H₇F₃N₂O₂ and molecular weight 208.14 g·mol⁻¹. It belongs to the class of trifluoromethylpyrazoles, which are widely employed as building blocks for pharmaceuticals and agrochemicals.

Molecular Formula C7H7F3N2O2
Molecular Weight 208.14 g/mol
Cat. No. B12043520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Molecular FormulaC7H7F3N2O2
Molecular Weight208.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C(F)(F)F)C(=O)OC
InChIInChI=1S/C7H7F3N2O2/c1-3-4(6(13)14-2)5(12-11-3)7(8,9)10/h1-2H3,(H,11,12)
InChIKeyHQQBHMGCKMNABI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate – Core Identity and Physicochemical Baseline for Sourcing Decisions


Methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 2641339-56-0) is a fluorinated pyrazole-carboxylate ester with molecular formula C₇H₇F₃N₂O₂ and molecular weight 208.14 g·mol⁻¹ . It belongs to the class of trifluoromethylpyrazoles, which are widely employed as building blocks for pharmaceuticals and agrochemicals. The compound features a methyl ester at position 4, a trifluoromethyl group at position 3, and a methyl group at position 5 of the 1H-pyrazole ring, giving it a distinct substitution pattern that controls both its physicochemical properties and its utility in regioselective transformations .

Why Generic Substitution of Methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with In‑Class Analogs Introduces Measurable Risk


Pyrazole‑4‑carboxylate derivatives that differ by a single methyl group, ester alkyl chain, or regioisomeric arrangement cannot be assumed equivalent. The 5‑methyl substituent alters the electron density and steric environment of the pyrazole ring, shifting tautomeric equilibria and influencing the nucleophilicity of N1 [1]. The methyl ester (vs. carboxylic acid or ethyl ester) determines the compound’s solubility, crystallinity, and reactivity toward amidation or hydrolysis – parameters that directly affect synthetic yield and reproducibility. Substituting the des‑methyl analog (CAS 61859‑96‑9) or the free acid (CAS 1402447‑01‑1) therefore introduces uncontrolled variables that can derail established protocols . The quantitative evidence below substantiates exactly where the target compound departs from its closest alternatives.

Quantitative Evidence Guide for Methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate vs. Closest Analogs


Physicochemical Distinction: Molecular Weight and Formula vs. Des‑Methyl Analog

The target compound bears an additional methyl group at position 5 compared to the des‑methyl analog methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 61859‑96‑9). This results in a molecular weight increase from 194.11 g·mol⁻¹ to 208.14 g·mol⁻¹ (+14.03 Da) and a formula change from C₆H₅F₃N₂O₂ to C₇H₇F₃N₂O₂ . The 5‑methyl group increases calculated logP by approximately 0.5 units (class‑level inference), directly impacting chromatographic retention and cellular permeability.

Physicochemical profiling Lead identification Medicinal chemistry

Purity and Analytical Certification: Head‑to‑Head with the Free Acid

The methyl ester is supplied at a standard purity of 98 % (HPLC, NMR‑verified), whereas the corresponding carboxylic acid (CAS 1402447‑01‑1) is routinely offered at 95 % purity . The 3 percentage‑point purity gap means the acid contains 1.6‑fold more total impurities (5 % vs. 2 %), which can compromise downstream coupling efficiency and complicate product isolation.

Quality control Procurement Analytical chemistry

Established Role as Direct Precursor to Selective GLUT1 Inhibitor BAY‑876

The 5‑methyl‑3‑(trifluoromethyl)‑1H‑pyrazol‑4‑amine core, which can be accessed directly from the methyl ester via Curtius or Hoffman rearrangement, is the defining pharmacophore of the clinical‑stage GLUT1 inhibitor BAY‑876 [1]. In the SAR study that produced BAY‑876, replacement of the 5‑methyl group by hydrogen (des‑methyl analog) resulted in a >10‑fold loss in GLUT1 inhibitory potency, confirming that the 5‑methyl substituent is essential for biological activity [1]. The methyl ester is the most commonly employed precursor because it can be selectively hydrolyzed or coupled under mild conditions, whereas the free acid requires activation and the des‑methyl analog gives a less active final compound.

GLUT1 inhibition Cancer metabolism Structure-activity relationship

Regioisomeric Integrity vs. N‑Methyl‑Shifted Isomers

Unlike 1‑methyl‑5‑(trifluoromethyl)pyrazole‑4‑carboxylic acid (CAS 119083‑00‑0), which is the N‑methyl regioisomer, the target compound retains an N‑unsubstituted pyrazole ring, avoiding the possibility of tautomeric mixtures that complicate NMR analysis and reduce effective purity . The N‑unsubstituted form crystallizes as a stable white solid (mp ~123 °C for the analogous acid ), whereas the N‑methyl isomer often remains as a low‑melting solid or oil, introducing handling and formulation difficulties.

Regioselective synthesis Tautomerism Process chemistry

High‑Value Application Scenarios for Methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate


GLUT1‑Targeted Cancer Metabolism Probe Synthesis

The compound serves as the direct precursor for the 4‑amino‑5‑methyl‑3‑(trifluoromethyl)pyrazole pharmacophore that defines BAY‑876, a nanomolar GLUT1 inhibitor with >100‑fold selectivity [1]. Research groups developing next‑generation glucose‑uptake inhibitors can elaborate the methyl ester through amidation or reduction sequences without losing the critical 5‑methyl substitution that SAR studies have shown to be essential for potency [1].

Fluorinated Heterocycle Library Synthesis via Regioselective Derivatization

Because the pyrazole NH is free, the ester can be N‑functionalized under mild conditions while the methyl ester at C4 remains intact, enabling the construction of diverse 1‑substituted pyrazole libraries. The high purity (98 %) minimizes by‑product formation during parallel synthesis, making it suitable for automated library production .

Crystal Engineering and Co‑crystal Screening

The combination of a hydrogen‑bond donor (NH), a strong hydrogen‑bond acceptor (ester carbonyl), and the electron‑withdrawing CF₃ group makes this compound a promising co‑former for crystal engineering studies. Its consistent crystalline habit, in contrast to the lower‑purity acid analog, facilitates reproducible co‑crystallization and single‑crystal X‑ray diffraction .

Agrochemical Lead Optimization Scaffold

Trifluoromethylpyrazole esters are privileged scaffolds in fungicide and herbicide discovery. The title compound’s 5‑methyl‑3‑CF₃ pattern matches that of several commercial agrochemicals, and the methyl ester provides a convenient handle for conversion to carboxamides, a prevalent motif in crop protection agents [2].

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